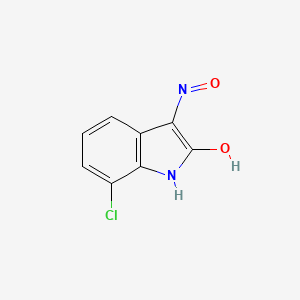

7-Chloro-3-(hydroxyimino)indolin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAZRZMYIPVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417924 | |

| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74396-74-0 | |

| Record name | NSC30746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 7-Chloro-3-(hydroxyimino)indolin-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Chloro-3-(hydroxyimino)indolin-2-one, including its synthesis, spectral characterization, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

7-Chloro-3-(hydroxyimino)indolin-2-one, also known as 7-chloroisatin oxime, is a derivative of isatin, a bicyclic indole compound. The presence of the chloro group at the 7-position and the oxime group at the 3-position significantly influences its chemical reactivity and biological profile.

Table 1: Physicochemical Properties of 7-Chloro-3-(hydroxyimino)indolin-2-one

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |

| Molecular Weight | 196.59 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Pale yellow to orange solid (Predicted) | Inferred from related compounds |

| Melting Point | >200 °C (Predicted) | Inferred from related compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol and methanol; insoluble in water (Predicted) | Inferred from related compounds |

Synthesis

The synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one is typically achieved through a condensation reaction between 7-chloroisatin and hydroxylamine hydrochloride. This reaction is a standard method for the preparation of isatin oximes.

Experimental Protocol: Synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one

Materials:

-

7-Chloroisatin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol or Methanol

-

Sodium acetate (optional, as a base)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 7-chloroisatin (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) in water or the same solvent to the flask.

-

If desired, a base such as sodium acetate can be added to neutralize the HCl released during the reaction.

-

The reaction mixture is then heated to reflux and stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by adding cold water.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 7-Chloro-3-(hydroxyimino)indolin-2-one.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 7-Chloro-3-(hydroxyimino)indolin-2-one.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for 7-Chloro-3-(hydroxyimino)indolin-2-one

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), N-H proton of the indole ring (δ ~11.0 ppm), O-H proton of the oxime (δ ~12.0-13.0 ppm, broad singlet). |

| ¹³C NMR | Carbonyl carbon (C=O) at ~165 ppm, imine carbon (C=N) at ~150 ppm, aromatic carbons in the range of 110-140 ppm. |

| IR (cm⁻¹) | O-H stretch (~3200-3400, broad), N-H stretch (~3100-3200), C=O stretch (~1700-1720), C=N stretch (~1620-1640), C-Cl stretch (~750-800). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~196.59, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% intensity of [M]⁺). |

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of 7-Chloro-3-(hydroxyimino)indolin-2-one is limited. However, the isatin scaffold and its derivatives are known to exhibit a wide range of pharmacological properties. The 5-chloro isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, has been reported to have antidepressant-like effects and to act as a reactivator of acetylcholinesterase (AChE).

Based on the activity of the 5-chloro isomer, it is hypothesized that 7-Chloro-3-(hydroxyimino)indolin-2-one may also exhibit neuroprotective properties. A potential mechanism of action could involve the modulation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway.

Hypothetical Signaling Pathway

Caption: Hypothetical neuroprotective signaling pathway of 7-Chloro-3-(hydroxyimino)indolin-2-one.

Safety and Handling

Specific safety data for 7-Chloro-3-(hydroxyimino)indolin-2-one is not available. The following recommendations are based on the safety information for its precursor, 7-chloroisatin, and other related isatin derivatives.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. A lab coat is recommended.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

This technical guide provides a summary of the available and predicted information on 7-Chloro-3-(hydroxyimino)indolin-2-one. Further experimental validation is required to confirm the predicted properties and to fully elucidate its biological activities and mechanism of action.

In-Depth Technical Guide on the Crystal Structure Analysis of Chloro-3-(hydroxyimino)indolin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of chloro-3-(hydroxyimino)indolin-2-one. Please note that while the request specified 7-Chloro-3-(hydroxyimino)indolin-2-one, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this particular isomer. Therefore, this guide presents a detailed analysis of the closely related and structurally characterized isomer, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one , as a representative example. The methodologies and data interpretation are directly applicable to the analysis of other isomers of this compound class.

Introduction

Indolin-2-one derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. The introduction of a chloro-substituent and a hydroxyimino group can significantly influence the molecule's physicochemical properties, including its ability to form intermolecular interactions, which is crucial for its crystal packing and, potentially, its biological activity. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of such compounds, offering invaluable insights for structure-based drug design and materials science.

Experimental Protocols

Synthesis of 7-Chloroisatin

The precursor, 7-Chloroisatin, can be synthesized via the reaction of 2-chloroaniline with chloral hydrate and hydroxylamine hydrochloride.

Materials:

-

2-chloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Sodium sulfate, anhydrous

-

Ethanol

Procedure:

-

A solution of chloral hydrate and anhydrous sodium sulfate in water is prepared.

-

A separate solution of 2-chloroaniline in water and concentrated hydrochloric acid is made.

-

A third solution of hydroxylamine hydrochloride in water is prepared.

-

The three solutions are combined and heated. The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated isonitrosoacetanilide is filtered, washed, and dried.

-

The dried isonitrosoacetanilide is then added to concentrated sulfuric acid at a controlled temperature.

-

The mixture is heated, then cooled and poured onto crushed ice.

-

The resulting precipitate, 7-chloroisatin, is filtered, washed with water until the washings are neutral, and then dried.

Synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one

The target compound is synthesized through a condensation reaction between 7-chloroisatin and hydroxylamine hydrochloride.[1]

Materials:

-

7-Chloroisatin

-

Hydroxylamine hydrochloride

-

Anhydrous sodium acetate

-

Ethanol or Methanol

Procedure:

-

A mixture of hydroxylamine hydrochloride and anhydrous sodium acetate is prepared in ethanol or methanol.

-

A solution of 7-chloroisatin in ethanol is added to the mixture.[1]

-

The reaction mixture is refluxed for several hours.[1]

-

After the reaction is complete, the mixture is poured onto crushed ice with vigorous stirring.[1]

-

The resulting pale yellow solid is collected by filtration and purified by column chromatography using a hexane/ethyl acetate solvent system.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

-

Dissolve the purified 7-Chloro-3-(hydroxyimino)indolin-2-one in a suitable solvent such as ethyl acetate.[2]

-

Allow the solvent to evaporate slowly at room temperature over a period of several days.[2]

-

Harvest the resulting single crystals for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general protocol for X-ray diffraction analysis.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 200 K) to minimize thermal vibrations.[3]

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[3]

-

The collected data are processed, including integration of reflection intensities and corrections for absorption.[3]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Data Presentation: Crystal Structure of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one

The following tables summarize the crystallographic data for the 5-chloro isomer, which serves as a valuable reference.

Crystal Data and Structure Refinement

| Parameter | Value[3] |

| Empirical Formula | C₈H₅ClN₂O₂ |

| Formula Weight | 196.59 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.4296 (3) Å |

| b | 7.5187 (3) Å |

| c | 14.3206 (7) Å |

| α | 90° |

| β | 94.184 (1)° |

| γ | 90° |

| Volume | 797.83 (6) ų |

| Z | 4 |

| Density (calculated) | 1.637 Mg/m³ |

| Absorption Coefficient | 0.44 mm⁻¹ |

| F(000) | 400 |

| Crystal Size | 0.24 x 0.20 x 0.16 mm |

| Theta range for data collection | 2.8 to 30.6° |

| Reflections collected | 10472 |

| Independent reflections | 2451 |

| R(int) | 0.014 |

| Completeness to theta = 30.6° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2451 / 0 / 119 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.032, wR2 = 0.095 |

| R indices (all data) | R1 = 0.036, wR2 = 0.098 |

| Largest diff. peak and hole | 0.42 and -0.28 e.Å⁻³ |

Intermolecular Interactions

In the crystal of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, molecules are linked by N—H⋯O interactions, forming centrosymmetric dimers.[3][4] These dimers are further connected by O—H⋯O interactions into chains.[3][4] The packing also features π–π stacking interactions between the benzene rings with a centroid–centroid distance of 3.748 (2) Å.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of a chloro-3-(hydroxyimino)indolin-2-one derivative.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Conclusion

The crystal structure of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one reveals a planar molecule that engages in a network of hydrogen bonds and π–π stacking interactions to form a stable three-dimensional architecture. The detailed experimental protocols and crystallographic data presented in this guide provide a solid foundation for researchers working on the synthesis, crystallization, and structural characterization of this and related indolin-2-one derivatives. Such structural insights are paramount for understanding the solid-state properties of these compounds and for guiding the development of new therapeutic agents.

References

In-Depth Technical Guide: Spectroscopic Data for 7-Chloro-3-(hydroxyimino)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Chloro-3-(hydroxyimino)indolin-2-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific isomer, this guide also furnishes a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis, enabling researchers to generate and verify the data in their own laboratories.

Chemical Structure and Properties

Chemical Name: 7-Chloro-3-(hydroxyimino)indolin-2-one

Synonyms: 7-Chloroisatin oxime

Molecular Formula: C₈H₅ClN₂O₂

Molecular Weight: 196.59 g/mol

Structure:

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | N-OH |

| ~11.0 | s | 1H | N-H (indole) |

| ~7.6 | d | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~145 | C=N |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C (quaternary, C-Cl) |

| ~115 | Ar-CH |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (oxime), N-H stretch (indole) |

| ~1720-1700 | C=O stretch (amide) |

| ~1620-1600 | C=N stretch (oxime) |

| ~1590-1570 | C=C stretch (aromatic) |

| ~800-750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment |

| 196/198 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 179/181 | [M-OH]⁺ |

| 151/153 | [M-OH-CO]⁺ |

Experimental Protocols

Synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one

This protocol outlines the synthesis of the title compound from 7-chloroisatin.

Materials:

-

7-Chloroisatin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 7-chloroisatin (1 equivalent) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 7-chloroisatin.

-

Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 7-Chloro-3-(hydroxyimino)indolin-2-one.

Spectroscopic Analysis

Instrumentation:

-

NMR: A 400 MHz (or higher) NMR spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: An Electron Ionization (EI) mass spectrometer.

Sample Preparation:

-

¹H and ¹³C NMR: Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

IR: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified product.

-

Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

IR: Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 7-Chloro-3-(hydroxyimino)indolin-2-one.

Caption: Synthesis and analysis workflow.

Disclaimer: The spectroscopic data presented in the tables are predicted values and should be confirmed by experimental analysis. The provided protocols are intended as a guide and may require optimization based on laboratory conditions.

Navigating the Biological Landscape of 7-Chloro-3-(hydroxyimino)indolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known biological activities of derivatives of 7-chloroindolin-2,3-dione, with a focus on the antioxidant properties of this scaffold. While specific biological data for 7-Chloro-3-(hydroxyimino)indolin-2-one is not extensively available in current literature, this document extrapolates potential activities based on closely related derivatives. This guide furnishes detailed experimental protocols, quantitative data from antioxidant assays, and in silico pharmacokinetic predictions to facilitate further research and drug development efforts.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the isatin ring plays a crucial role in modulating these activities. This guide focuses on the 7-chloro substituted isatin scaffold, a less-explored isomer compared to its 5-chloro counterpart.

The target molecule of this guide, 7-Chloro-3-(hydroxyimino)indolin-2-one, is the oxime derivative of 7-chloroisatin. While direct and extensive research on the biological activities of this specific oxime is scarce, a recent 2025 study on other derivatives of 7-chloroisatin has shed light on the potential of this chemical family, particularly as antioxidant agents. This document will primarily draw from this study to provide a detailed technical overview.

Synthesis of 7-Chloroisatin Derivatives

The synthesis of biologically active compounds from 7-chloroisatin typically involves a multi-step process, starting with the formation of Schiff bases, which can then be converted into other heterocyclic systems like spiro azetidines and thioazetidines.

Synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one

The synthesis of the title compound, 7-Chloro-3-(hydroxyimino)indolin-2-one, is a standard reaction from 7-chloroisatin.

Experimental Protocol:

-

Dissolve 7-chloroisatin in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the isatin solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry to yield 7-Chloro-3-(hydroxyimino)indolin-2-one.

Note: While this is a standard and plausible synthetic route, specific biological activity data for the resulting oxime is not currently available in the cited literature.

Synthesis of Schiff Bases and Spiro Derivatives from 7-Chloroisatin

A 2025 study detailed the synthesis of Schiff bases and their subsequent conversion to spiro azetidine and thioazetidine derivatives, which were then evaluated for antioxidant activity.[1][2]

Experimental Protocol: Synthesis of Schiff Bases [2]

-

Dissolve 7-chloroisatin (1.0 g, 3.0 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add a substituted aromatic amine (3.0 mmol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the Schiff base.

-

Filter, wash with water, and recrystallize the solid from a suitable solvent to obtain the pure Schiff base.

Experimental Protocol: Synthesis of Spiro Azetidines and Thioazetidines [1][2]

-

Dissolve the synthesized Schiff base (30.0 mmol) in 5 mL of DMF.

-

Add phenyl isocyanate (for spiro azetidines) or phenyl thioisocyanate (for spiro thioazetidines) (30.0 mmol).

-

Heat the solution under reflux for 20-23 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the solid product.

-

Filter, wash, and purify the product.

References

Unveiling the Therapeutic Promise of 7-Chloro-3-(hydroxyimino)indolin-2-one: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic targets of 7-Chloro-3-(hydroxyimino)indolin-2-one, a synthetic oxime derivative of 7-chloroisatin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic applications of isatin-based compounds.

Executive Summary

7-Chloro-3-(hydroxyimino)indolin-2-one, also known as 5-chloroisatin-3-oxime, has emerged as a molecule of significant interest due to its diverse biological activities. Preclinical studies have identified its potential in several therapeutic areas, primarily centered around its functions as a neuroprotective agent, an anti-inflammatory molecule, and a kinase inhibitor. This guide consolidates the current understanding of its mechanisms of action, presents available quantitative data on related compounds, outlines detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 7-Chloro-3-(hydroxyimino)indolin-2-one stems from its interaction with multiple biological targets. The primary areas of investigation include neuroprotection through acetylcholinesterase (AChE) reactivation and modulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, anti-inflammatory effects via inhibition of pro-inflammatory mediators, and anti-proliferative activity through kinase inhibition.

Neuroprotective Effects

2.1.1 Acetylcholinesterase (AChE) Reactivation

A key finding is the ability of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one to act as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates.[1] This suggests a therapeutic role in the treatment of organophosphate poisoning. The oxime moiety is crucial for this activity, as it can displace the organophosphate from the serine residue in the active site of AChE, thereby restoring its normal function of hydrolyzing acetylcholine.

2.1.2 Modulation of the BDNF-Trkβ Signaling Pathway

The compound has been shown to improve Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), signaling in the prefrontal cortex.[1] This pathway is critical for neuronal survival, growth, and synaptic plasticity. By preventing the malathion-induced decrease in BDNF levels, the compound exhibits antidepressant-like effects, suggesting its potential in treating neurodegenerative and psychiatric disorders.

Anti-Inflammatory Activity

Derivatives of isatin are known to possess significant anti-inflammatory properties. They can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved through the downregulation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Kinase Inhibition

The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors. Isatin oximes, in particular, have shown inhibitory activity against a range of kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Proviral insertion site in Moloney murine leukemia virus (PIM) kinases.[2] These kinases are implicated in various diseases, including cancer and neurodegenerative disorders, making 7-Chloro-3-(hydroxyimino)indolin-2-one a candidate for further investigation in these areas.

Quantitative Data on Isatin Oxime Derivatives

While specific quantitative data for 7-Chloro-3-(hydroxyimino)indolin-2-one is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC₅₀) of closely related isatin oxime derivatives against various targets. This data provides a benchmark for the potential potency of this class of compounds.

Table 1: Anti-Inflammatory Activity of Tricyclic Isatin Oximes

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| 5a (Tricyclic isatin oxime) | NF-κB/AP-1 | LPS-induced activity in THP-1Blue cells | < 6.1 | [3] |

| 5d (NS-102) | NF-κB/AP-1 | LPS-induced activity in THP-1Blue cells | < 6.1 | [3] |

| 5a (Tricyclic isatin oxime) | IL-6 Production | LPS-induced production in MonoMac-6 cells | 4.3 ± 0.5 | [3] |

| 5d (NS-102) | IL-6 Production | LPS-induced production in MonoMac-6 cells | 3.2 ± 0.4 | [3] |

Table 2: Kinase Binding Affinity of a Tricyclic Isatin Oxime Derivative (NS-102)

| Kinase Target | Binding Affinity (Kd, nM) | Reference |

| DYRK1A | 3.9 | [2] |

| DYRK1B | 31 | [2] |

| PIM1 | 18 | [2] |

| Haspin | 110 | [2] |

| HIPK1 | 11 | [2] |

| HIPK2 | 6.8 | [2] |

| HIPK3 | 12 | [2] |

| IRAK1 | 240 | [2] |

| NEK10 | 250 | [2] |

| DAPK1 | 26 | [2] |

| DAPK2 | 14 | [2] |

| DAPK3 | 29 | [2] |

Data for NS-102 (3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indolin-2-one), a structurally related tricyclic isatin oxime.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the biological activities of 7-Chloro-3-(hydroxyimino)indolin-2-one.

Synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one

A general and established method for the synthesis of isatin oximes is as follows:

-

Starting Material: 5-chloroisatin.

-

Reagents: Hydroxylamine hydrochloride, sodium acetate, and a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Procedure:

-

Dissolve 5-chloroisatin in the chosen solvent, usually with heating.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the isatin solution.

-

Reflux the reaction mixture for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, will often precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Acetylcholinesterase Reactivation Assay (In Vitro)

This assay measures the ability of a compound to reactivate AChE after inhibition by an organophosphate.

-

Materials: Purified human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a suitable organophosphate inhibitor (e.g., paraoxon), and the test compound (7-Chloro-3-(hydroxyimino)indolin-2-one).

-

Procedure:

-

Inhibition Step: Incubate a solution of AChE with the organophosphate inhibitor for a sufficient time to achieve significant inhibition (e.g., 30 minutes).

-

Reactivation Step: Add the test compound at various concentrations to the inhibited enzyme solution and incubate for different time intervals (e.g., 5, 15, 30 minutes).

-

Activity Measurement:

-

Initiate the enzymatic reaction by adding the substrate ATCI and the chromogen DTNB.

-

The active AChE will hydrolyze ATCI to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

-

Data Analysis: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the test compound to the activity of the uninhibited and inhibited enzyme controls. The reactivation rate constant (kr) can be determined from the time-course of reactivation.

Anti-Inflammatory Activity Assay (Cell-Based)

This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-Chloro-3-(hydroxyimino)indolin-2-one for 1-2 hours.

-

Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compound on the activity of a specific kinase.

-

Materials: Purified recombinant kinase (e.g., DYRK1A, PIM1), a specific peptide substrate for the kinase, ATP, and the test compound.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and a buffer solution in a 96- or 384-well plate.

-

Add the test compound at a range of concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Stop the reaction.

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a light signal (e.g., Kinase-Glo®).

-

Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

7-Chloro-3-(hydroxyimino)indolin-2-one is a promising scaffold for the development of novel therapeutics with multi-target capabilities. Its demonstrated activities as an AChE reactivator, a modulator of the BDNF-Trkβ pathway, an anti-inflammatory agent, and a potential kinase inhibitor highlight its versatility.

Future research should focus on:

-

Obtaining specific quantitative data (IC₅₀, Ki, Kd) for 7-Chloro-3-(hydroxyimino)indolin-2-one against its identified targets.

-

Elucidating the precise molecular interactions with these targets through structural biology studies.

-

Conducting in vivo efficacy studies in relevant animal models of organophosphate poisoning, neurodegenerative diseases, and inflammatory conditions.

-

Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound scaffold.

The continued investigation of 7-Chloro-3-(hydroxyimino)indolin-2-one and its derivatives holds significant potential for the discovery of new and effective treatments for a range of challenging diseases.

References

An In-depth Technical Guide on Chloro-3-(hydroxyimino)indolin-2-one Isomers

Disclaimer: This technical guide focuses on (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one due to the limited availability of published scientific literature on its 7-chloro isomer. The information presented herein, including experimental protocols and biological activities, pertains to the 5-chloro substituted compound, which serves as a well-documented representative of this chemical class for researchers, scientists, and drug development professionals.

Introduction

Indolin-2-one and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in the field of medicinal chemistry due to their diverse pharmacological activities. The core structure, a bicyclic system composed of a benzene ring fused to a pyrrolidin-2-one ring, provides a versatile scaffold for the development of novel therapeutic agents. The introduction of a hydroxyimino group at the 3-position and a chlorine atom on the benzene ring further modulates the molecule's physicochemical properties and biological functions.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, a compound that has demonstrated notable neuroprotective and potential antidepressant-like effects. The document details the experimental methodologies employed in its characterization and elucidates its mechanism of action, particularly its role as an acetylcholinesterase (AChE) reactivator and its influence on the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway.

Physicochemical and Crystallographic Data

The structural and physicochemical properties of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one have been characterized, providing a solid foundation for understanding its chemical behavior and for further drug design and development.

| Property | Value |

| Chemical Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Common Name | 5-chloroisatin 3-oxime, Cℓ-HIN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.4296 Å, b = 7.5187 Å, c = 14.3206 Å, β = 94.184° |

| Volume | 797.83 ų |

| Z Value | 4 |

| Calculated Density | 1.637 Mg/m³ |

Synthesis and Experimental Protocols

The synthesis of chloro-3-(hydroxyimino)indolin-2-one derivatives generally proceeds through a two-step process involving the synthesis of the corresponding chloroisatin followed by oxime formation.

General Synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one

The synthesis of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one is achieved through the reaction of 5-chloroisatin with hydroxylamine hydrochloride.

Caption: Synthetic workflow for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.

Protocol:

-

Dissolution: 5-chloroisatin is dissolved in ethanol.

-

Addition of Reagent: An aqueous solution of hydroxylamine hydrochloride is added to the 5-chloroisatin solution.

-

Reflux: The reaction mixture is heated under reflux for a specified period, typically 1-2 hours.

-

Isolation: The mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.

Biological Evaluation Protocols

The neuroprotective and antidepressant-like effects of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one have been evaluated using several in vivo and ex vivo experimental models.

-

Animals: Male Wistar rats are typically used.

-

Treatment: In studies investigating its protective effects against organophosphate-induced neurotoxicity, rats are co-treated with (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one (e.g., 50 mg/kg, orally) and an organophosphate such as malathion (e.g., 250 mg/kg, intraperitoneally).[1]

This test is used to assess depressive-like behavior.[1]

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.

-

Procedure: Rats are placed individually into the cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.

-

Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.

This test measures self-care and motivational behavior, which can be altered in depressive states.[1]

-

Procedure: A 10% sucrose solution is squirted on the dorsal coat of the rat in its home cage.

-

Observation: The time the animal spends grooming during a 5-minute period is recorded.

-

Endpoint: An increase in grooming time suggests an amelioration of anhedonic-like behavior.

This assay is used to determine the extent of AChE inhibition and reactivation.[1]

-

Sample Preparation: Brain tissue (e.g., prefrontal cortex) is homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and centrifuged. The supernatant is used for the assay.

-

Assay Principle (Ellman's Method): The assay measures the product of the reaction of thiocholine (produced by AChE from acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is a colored compound.

-

Procedure: The supernatant is incubated with DTNB and acetylthiocholine iodide. The change in absorbance is measured spectrophotometrically at 412 nm.

-

Endpoint: AChE activity is calculated based on the rate of color formation. An increase in AChE activity in the presence of an inhibitor (like malathion) and the test compound indicates reactivation of the enzyme.

This technique is used to quantify the protein levels of BDNF and its receptor TrkB.[1]

-

Protein Extraction: Proteins are extracted from brain tissue using a lysis buffer.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for BDNF and TrkB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Biological Activity and Mechanism of Action

(3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has been shown to possess significant neuroprotective properties, particularly in the context of organophosphate-induced toxicity.[1]

Antidepressant-like Effects

In preclinical studies, this compound has demonstrated antidepressant-like effects. In the forced swimming test, it reversed the increased immobility time induced by malathion exposure in rats.[1] Similarly, in the splash test, it counteracted the malathion-induced decrease in grooming time.[1] These findings suggest a potential therapeutic role in mood disorders.

| Behavioral Test | Effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one on Malathion-induced changes |

| Forced Swimming Test | Reverses the increase in immobility time |

| Splash Test | Reverses the decrease in grooming time |

Acetylcholinesterase Reactivation

Organophosphates like malathion exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis. (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one has been shown to reactivate malathion-inhibited AChE in the prefrontal cortex of rats.[1] This property is attributed to the oxime functional group, which is a known feature of AChE reactivators.

Modulation of the BDNF-TrkB Signaling Pathway

The neurotrophin BDNF and its receptor TrkB are crucial for neuronal survival, growth, and synaptic plasticity. Malathion exposure has been shown to decrease BDNF levels and alter TrkB levels in the prefrontal cortex.[1] Treatment with (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one was found to prevent these malathion-induced changes, suggesting that its neuroprotective effects are, at least in part, mediated through the modulation of this critical neurotrophic signaling pathway.[1]

Caption: Proposed mechanism of action of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.

Conclusion

(3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one is a promising synthetic compound with demonstrated neuroprotective and antidepressant-like properties in preclinical models of organophosphate toxicity. Its multifaceted mechanism of action, involving the reactivation of acetylcholinesterase and the modulation of the BDNF-TrkB signaling pathway, makes it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative conditions and mood disorders. The detailed experimental protocols and characterization data provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to investigate the biological activities of other isomers, such as the 7-chloro derivative.

References

An In-depth Technical Guide to the Derivatives of 7-Chloro-3-(hydroxyimino)indolin-2-one and their Properties

Disclaimer: Direct research on 7-Chloro-3-(hydroxyimino)indolin-2-one and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogs, including isatin oximes, 3-substituted-indolin-2-ones, and 7-chloro-substituted heterocyclic compounds. The properties and protocols described herein are extrapolated from these analogs and should be considered as predictive until verified by direct experimentation on the target compounds.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chloro-substituent at the 7-position and a hydroxyimino (oxime) group at the 3-position of the indolin-2-one core, creating 7-Chloro-3-(hydroxyimino)indolin-2-one, is anticipated to yield derivatives with significant therapeutic potential. Isatin and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3] The oxime functional group is known to be a versatile pharmacophore, contributing to the biological activity of many compounds. This guide explores the synthesis, physicochemical properties, and potential biological activities of derivatives of 7-Chloro-3-(hydroxyimino)indolin-2-one, drawing on data from analogous chemical structures.

Synthesis and Physicochemical Properties

The synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one would likely commence from 7-chloroisatin. The oximation of the ketone at the 3-position of the isatin ring is a common and high-yielding reaction.

Proposed Synthesis of 7-Chloro-3-(hydroxyimino)indolin-2-one

A plausible synthetic route involves the reaction of 7-chloroisatin with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or a mixture of ethanol and water, often in the presence of a base like sodium acetate to neutralize the liberated HCl.

Experimental Protocol: Synthesis of Isatin Oxime Analogs

The following is a general protocol for the synthesis of isatin oximes, which can be adapted for 7-chloroisatin.

Materials:

-

Isatin derivative (e.g., 7-chloroisatin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve the isatin derivative in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the isatin derivative.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 30 minutes to several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The precipitate is collected by filtration, washed with cold water and/or ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties of a Related Isomer

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Dimensions | a = 7.4296 Å, b = 7.5187 Å, c = 14.3206 Å, β = 94.184° |

| Volume | 797.83 ų |

| Calculated Density | 1.637 Mg m⁻³ |

Table 1: Crystallographic data for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.

Biological Properties and Potential Applications

Based on the known activities of related compounds, derivatives of 7-Chloro-3-(hydroxyimino)indolin-2-one are predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Isatin derivatives are well-documented for their potent anticancer activities.[1] The introduction of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability and target engagement. Various 7-chloroquinoline and 5-chloro-indole derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[4][5][6]

| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |

| 5-Chloro-indole-2-carboxylate derivatives (e.g., 3e) | Various | 0.029 - 0.078 | [4] |

| 7-Chloroquinolinehydrazone derivative (Compound I) | SF-295 (CNS cancer) | 0.688 µg/cm⁻³ | [5] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | 0.4 | [6] |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | MCF-7 (Breast cancer) | 6.502 | [7] |

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrid (25) | Various | 0.05 - 0.95 | [8] |

Table 2: Anticancer activities of analogous chloro-substituted heterocyclic compounds.

Potential Mechanism of Action: The anticancer effects of related indolin-2-one derivatives have been attributed to the inhibition of various protein kinases, such as VEGFR-II, which are crucial for tumor growth and angiogenesis.[7] Additionally, some derivatives induce cell cycle arrest and apoptosis.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Signaling Pathways: The anti-inflammatory effects of these analogs are often mediated through the suppression of key signaling pathways, including the Akt, MAPK (JNK, ERK, p38), and NF-κB pathways.[10]

Predicted anti-inflammatory signaling pathway inhibition.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.[10]

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatants.

-

Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The isatin scaffold is a component of many compounds with antimicrobial properties.[1] The 7-chloro substitution on related heterocyclic cores, such as quinolines, has been shown to be important for antibacterial and antifungal activity.

| Compound Class/Derivative | Microorganism(s) | Activity (e.g., MIC) | Reference |

| 7-Chloroquinoline-benzimidazole hybrid (12d) | Fungal and bacterial strains | Not specified | [6] |

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Candida albicans, Cryptococcus neoformans | Antifungal activity | [8] |

Table 3: Antimicrobial activities of analogous chloro-substituted heterocyclic compounds.

General workflow for antimicrobial susceptibility testing.

Conclusion

While direct experimental evidence for the biological properties of 7-Chloro-3-(hydroxyimino)indolin-2-one derivatives is currently lacking, the extensive research on analogous compounds strongly suggests a promising profile for this chemical class. The indolin-2-one core, functionalized with a 7-chloro substituent and a 3-hydroxyimino group, represents a compelling scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for future drug discovery and development efforts. The experimental protocols and data presented in this guide, derived from closely related structures, provide a solid foundation for initiating research into this specific class of molecules. Further investigation is warranted to synthesize and evaluate these derivatives to fully elucidate their therapeutic potential.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Chloro-3-(hydroxyimino)indolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 7-Chloro-3-(hydroxyimino)indolin-2-one, a small molecule belonging to the indolin-2-one class of compounds. This document outlines the theoretical framework, computational methodologies, and potential biological interactions of this compound, leveraging data from structurally similar molecules to inform the modeling process.

Introduction to 7-Chloro-3-(hydroxyimino)indolin-2-one

Indolin-2-one derivatives are a significant scaffold in medicinal chemistry, known to interact with a variety of biological targets and exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] 7-Chloro-3-(hydroxyimino)indolin-2-one is a specific derivative with limited direct experimental data in the public domain. However, by examining its structural analogs, particularly the well-studied (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, we can infer potential biological activities and devise a robust in silico modeling strategy.[4][5][6] The 5-chloro isomer has demonstrated neuroprotective effects through the reactivation of acetylcholinesterase (AChE) and modulation of the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway.[5] This guide will, therefore, use the 5-chloro isomer as a reference point for outlining potential in silico investigations of the 7-chloro analog.

Physicochemical and Structural Data

A summary of the key chemical properties for 7-Chloro-3-(hydroxyimino)indolin-2-one and its related isomers is presented below. This data is crucial for parameterization in molecular modeling software.

| Property | Value (for (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one) | Data Source |

| Molecular Formula | C8H5ClN2O2 | [4][6] |

| Molecular Weight | 196.59 g/mol | [4] |

| Common Name | 5-chloroisatin 3-oxime | [4][6] |

| Crystal System | Monoclinic | [4] |

| Space Group | P21/c | [4] |

In Silico Modeling Workflow

A generalized workflow for the in silico modeling of small molecules like 7-Chloro-3-(hydroxyimino)indolin-2-one is depicted below. This workflow outlines the key stages from initial structure preparation to the analysis of molecular interactions.

Potential Molecular Targets and Signaling Pathways

Based on the known activities of indolin-2-one derivatives, several protein families present as potential targets for 7-Chloro-3-(hydroxyimino)indolin-2-one. These include, but are not limited to, protein kinases and enzymes involved in neurotransmission.[2][7][8] The documented neuroprotective effects of the 5-chloro isomer suggest that the BDNF-TrkB signaling pathway is a relevant system to investigate.[5]

BDNF-TrkB Signaling Pathway

The BDNF-TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Malathion-induced neurotoxicity has been shown to decrease BDNF levels, an effect that was counteracted by (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one.[5] This suggests the compound may directly or indirectly modulate this pathway.

Experimental Protocols for In Silico Modeling

Molecular Docking of 7-Chloro-3-(hydroxyimino)indolin-2-one with Acetylcholinesterase

This protocol outlines the steps for performing molecular docking to predict the binding mode of the ligand with its potential target, human acetylcholinesterase (AChE).

Objective: To predict the binding affinity and interaction patterns of 7-Chloro-3-(hydroxyimino)indolin-2-one within the active site of human AChE.

Materials:

-

Ligand Structure: 3D structure of 7-Chloro-3-(hydroxyimino)indolin-2-one (to be built using a molecular builder like Avogadro or retrieved from a database if available).

-

Protein Structure: Crystal structure of human AChE (e.g., PDB ID: 4EY7).

-

Software:

-

Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Docking program (e.g., AutoDock Vina).

-

Visualization software (e.g., PyMOL, Discovery Studio Visualizer).

-

Procedure:

-

Ligand Preparation:

-

Generate the 3D coordinates of 7-Chloro-3-(hydroxyimino)indolin-2-one.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds.

-

Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

-

-

Protein Preparation:

-

Download the PDB file for human AChE (e.g., 4EY7).

-

Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms.

-

Save the prepared protein in the PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of AChE. This is typically the gorge where the catalytic triad (Ser203, His447, Glu334 in Torpedo californica AChE) resides.

-

Define a grid box that encompasses the entire active site and allows sufficient space for the ligand to move and rotate freely.

-

Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

-

-

Docking Simulation:

-

Launch the docking calculation using AutoDock Vina.

-

Specify the prepared ligand and protein files, and the grid box parameters in the configuration file.

-

Set the exhaustiveness of the search (e.g., 8 or higher for more accurate results).

-

The program will generate a set of predicted binding poses ranked by their binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses in the context of the protein's active site using PyMOL or another molecular graphics program.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues of the active site.

-

Compare the predicted binding affinity to that of known AChE inhibitors.

-

Quantitative Data of Related Indolin-2-one Derivatives

The following table summarizes the biological activity of some indolin-2-one derivatives from the literature to provide a context for the potential potency of 7-Chloro-3-(hydroxyimino)indolin-2-one.

| Compound | Target | Activity | Value | Reference |

| (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one | Acetylcholinesterase | Reactivation | - | [5] |

| 3,3-di(indolyl)indolin-2-ones (various derivatives) | α-glucosidase | IC50 | 5.98 ± 0.11 to 145.95 ± 0.46 µM | [9] |

| Substituted indolin-2-one derivatives (11b, 12d, 12g) | p21-activated kinase 4 (PAK4) | IC50 | 16-27 nM | [8] |

| Indolin-2-one derivative (12g) | A549 cells (antiproliferative) | IC50 | 0.83 µM | [8] |

| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one | SARS-CoV-2 spike RBD - ACE2 binding | IC50 | 0.26 µM | [10] |

Conclusion

The in silico modeling of 7-Chloro-3-(hydroxyimino)indolin-2-one represents a promising avenue for elucidating its potential therapeutic applications. While direct experimental data for this specific compound is scarce, the wealth of information available for the broader indolin-2-one class provides a solid foundation for computational studies. The methodologies outlined in this guide, from molecular docking to the analysis of signaling pathways, offer a systematic approach to predicting its biological targets and mechanism of action. Future research should focus on the synthesis and in vitro validation of the computational predictions to confirm the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives containing 3-hydroxy-4-pyridinone fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antidepressant-like effect of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one in rats exposed to malathion: Involvement of BDNF-Trkβ pathway and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding M...: Ingenta Connect [ingentaconnect.com]

- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for acetylcholinesterase reactivation assay using 7-Chloro-3-(hydroxyimino)indolin-2-one

Topic: Protocol for Acetylcholinesterase Reactivation Assay using 7-Chloro-3-(hydroxyimino)indolin-2-one

For: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus compounds (OPs), such as nerve agents and pesticides, leads to an accumulation of acetylcholine and subsequent cholinergic crisis, which can be fatal. The primary post-exposure treatment involves the administration of an AChE reactivator, typically an oxime, which can dephosphorylate the inhibited enzyme and restore its function.

This document provides a detailed protocol for an in vitro acetylcholinesterase reactivation assay to evaluate the efficacy of novel compounds, specifically focusing on 7-Chloro-3-(hydroxyimino)indolin-2-one. The assay is based on the widely used Ellman's method, which provides a simple and reliable colorimetric readout of AChE activity.

Principle of the Assay

The AChE reactivation assay is a multi-step process:

-

Inhibition: A known concentration of AChE is inhibited by an organophosphorus compound.

-

Reactivation: The inhibited enzyme is then incubated with the potential reactivating agent (e.g., 7-Chloro-3-(hydroxyimino)indolin-2-one).

-

Activity Measurement: The remaining or recovered AChE activity is measured using Ellman's reagent. In this reaction, acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus)

-

Inhibitor: An organophosphorus compound (e.g., paraoxon, diisopropyl fluorophosphate - DFP). Caution: Organophosphorus compounds are highly toxic and should be handled with extreme care in a certified fume hood with appropriate personal protective equipment.

-

Reactivator: 7-Chloro-3-(hydroxyimino)indolin-2-one (or other test compounds)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Solvent for test compound: Dimethyl sulfoxide (DMSO) or another suitable solvent.

-

Instrumentation: Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 412 nm.

-

96-well microplates (for plate reader assays) or cuvettes.

-

Calibrated pipettes.

Experimental Protocols

Preparation of Reagents

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to provide a linear reaction rate for at least 5-10 minutes.

-

Inhibitor Solution: Prepare a stock solution of the organophosphorus inhibitor in a suitable solvent (e.g., isopropanol or ethanol). Further dilutions should be made in phosphate buffer immediately before use.

-

Reactivator Solution: Prepare a stock solution of 7-Chloro-3-(hydroxyimino)indolin-2-one in DMSO. Prepare serial dilutions to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

ATCI Solution: Prepare a stock solution of ATCI in deionized water.

-

DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

Assay Procedure

The following protocol is a general guideline and may require optimization based on the specific enzyme source, inhibitor, and reactivator used. The assay should be performed at a constant temperature (e.g., 25°C or 37°C).

Step 1: Inhibition of AChE

-

To a microplate well or cuvette, add the AChE solution.

-

Add the organophosphorus inhibitor solution to achieve a final concentration that results in approximately 90-95% inhibition of the enzyme activity after a defined incubation period (e.g., 30 minutes).

-

Incubate the mixture for the predetermined time to allow for stable inhibition.

Step 2: Reactivation of Inhibited AChE

-

Following the inhibition period, add different concentrations of the 7-Chloro-3-(hydroxyimino)indolin-2-one solution (or other test reactivators) to the wells containing the inhibited enzyme.

-

For a positive control, add a known reactivator (e.g., pralidoxime or obidoxime).

-

For a negative control (inhibited activity), add the vehicle (e.g., buffer with the same percentage of DMSO as the reactivator solutions).

-

For a control of 100% enzyme activity, add buffer instead of the inhibitor and reactivator.

-

Incubate the plate for a specific time (e.g., 10, 30, or 60 minutes) to allow for reactivation.

Step 3: Measurement of AChE Activity

-

To initiate the colorimetric reaction, add the DTNB solution followed by the ATCI solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a spectrophotometer in kinetic mode.

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

The percentage of reactivation can be calculated using the following formula:

% Reactivation = [(Vr - Vi) / (V0 - Vi)] x 100

Where:

-

Vr is the rate of reaction in the presence of the reactivator.

-

Vi is the rate of reaction of the inhibited enzyme (negative control).

-

V0 is the rate of reaction of the uninhibited enzyme (100% activity control).

-

-

To determine the reactivation kinetics, the observed first-order reactivation rate constant (kobs) can be calculated at different reactivator concentrations. A plot of kobs versus the reactivator concentration can then be used to determine the dissociation constant (Kd) and the maximal reactivation rate constant (kr).

Data Presentation

The quantitative data obtained from the AChE reactivation assay for 7-Chloro-3-(hydroxyimino)indolin-2-one should be summarized in a clear and structured table. As no pre-existing data is available for this specific compound, the following table serves as a template for presenting experimental results.

| Parameter | 7-Chloro-3-(hydroxyimino)indolin-2-one | Pralidoxime (Reference) | Obidoxime (Reference) |

| Reactivation Percentage (%) at 10 µM | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |

| Reactivation Percentage (%) at 100 µM | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |

| Maximal Reactivation Rate (kr, min-1) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |

| Dissociation Constant (Kd, µM) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |

| Reactivation Efficacy (kr/Kd, µM-1min-1) | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the acetylcholinesterase reactivation assay.

Signaling Pathway of AChE Inhibition and Reactivation

Caption: Mechanism of AChE inhibition by an organophosphate and reactivation by an oxime.

Application Notes and Protocols: In Vitro Neuroprotection Assay with 7-Chloro-3-(hydroxyimino)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds that exhibit neuroprotective properties. Isatin (indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including neuroprotection.[1][2] This document provides detailed application notes and protocols for conducting an in vitro neuroprotection assay using 7-Chloro-3-(hydroxyimino)indolin-2-one, a derivative of isatin. The protocols outlined below are designed to assess the compound's ability to protect neuronal cells from excitotoxicity and oxidative stress, two common mechanisms implicated in neurodegeneration.

Compound Information

Compound Name: 7-Chloro-3-(hydroxyimino)indolin-2-one

Structure:

Molecular Formula: C₈H₅ClN₂O₂

General Properties: Isatin derivatives have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The chloro- and hydroxyimino- substitutions on the indolin-2-one core may modulate its biological activity.

Experimental Protocols

I. Cell Culture and Maintenance

A human neuroblastoma cell line, such as SH-SY5Y, is recommended for these assays due to its neuronal characteristics and widespread use in neurotoxicity and neuroprotection studies.[4]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-